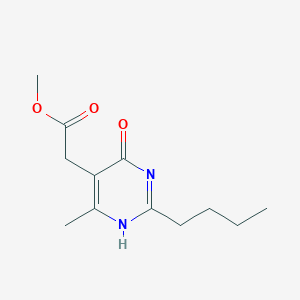
methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butyl-4,6-dimethylpyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Scientific Research Applications
Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-butyl-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but lacks the 6-methyl group.
Ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the butyl and methyl groups, along with the ester moiety, allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-6-10-13-8(2)9(12(16)14-10)7-11(15)17-3/h4-7H2,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEKOIUVXLYZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride](/img/structure/B8264231.png)

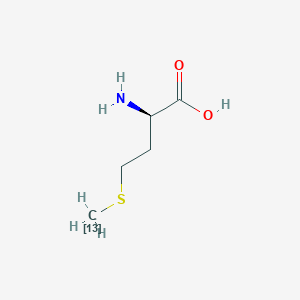
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B8264241.png)
![tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8264248.png)
![2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8264261.png)
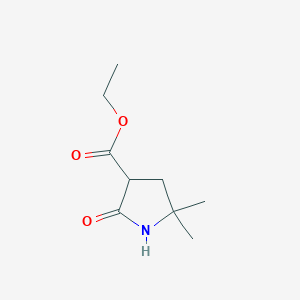
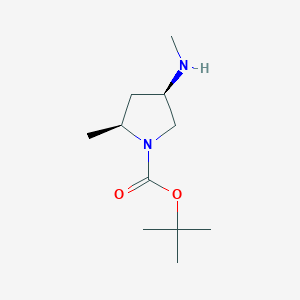
![1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8264285.png)
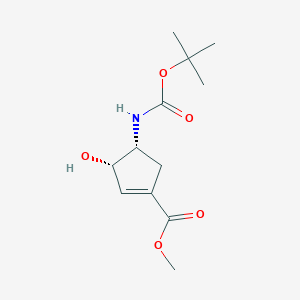
![2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B8264295.png)
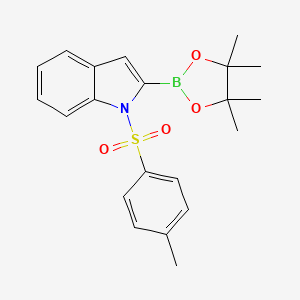
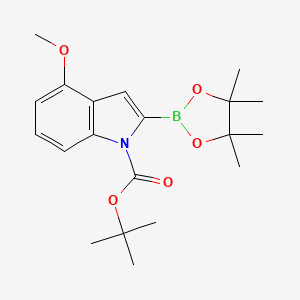
![4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))](/img/structure/B8264322.png)
